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Compound of Interest

Compound Name: 4-Iodophenylhydrazine

Cat. No.: B078305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Iodophenylhydrazine, a key reagent and intermediate in synthetic chemistry and drug

development. The following sections detail its mass spectrometry (MS), infrared (IR), and

nuclear magnetic resonance (NMR) spectral properties, along with standardized experimental

protocols for data acquisition.

Mass Spectrometry (MS)
Mass spectrometry of 4-Iodophenylhydrazine confirms its molecular weight and provides

insights into its fragmentation patterns under electron ionization (EI).

Data Presentation
The electron ionization mass spectrum of 4-Iodophenylhydrazine is characterized by a

prominent molecular ion peak and several key fragment ions.
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Property Value Source

Molecular Formula C₆H₇IN₂ [PubChem]

Molecular Weight 234.04 g/mol [PubChem]

Exact Mass 233.96540 Da [PubChem]

Major Peaks (m/z)

Molecular Ion [M]⁺ 234 [PubChem]

[M-NH₂]⁺ 218 [PubChem]

[M-NH₂NH]⁺ 203 [PubChem]

Interpretation of Fragmentation
The fragmentation of 4-Iodophenylhydrazine in GC-MS is initiated by the loss of an electron

to form the molecular ion (m/z = 234). Subsequent fragmentation primarily involves the

cleavage of the hydrazine moiety. The peak at m/z 218 corresponds to the loss of an amino

radical (•NH₂), while the peak at m/z 203 results from the loss of the hydrazinyl radical

(•NHNH₂).

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of 4-Iodophenylhydrazine and confirm its molecular

weight and fragmentation pattern.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an

electron ionization (EI) source.

Procedure:

Sample Preparation: A dilute solution of 4-Iodophenylhydrazine (approximately 1 mg/mL) is

prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Separation:
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Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and

hold for 5 minutes.

MS Detection:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to identify the peak

corresponding to 4-Iodophenylhydrazine. The mass spectrum of this peak is then extracted

and analyzed for the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in 4-
Iodophenylhydrazine based on their characteristic vibrational frequencies.

Data Presentation
The following table summarizes the expected and observed IR absorption bands for 4-
Iodophenylhydrazine.
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Wavenumber
(cm⁻¹)

Functional Group Vibration Mode Intensity

3350-3250 N-H (Hydrazine)
Symmetric &

Asymmetric Stretch
Medium-Strong

3100-3000 C-H (Aromatic) Stretch Medium

1620-1580 N-H (Hydrazine) Scissoring (Bending) Medium

1590-1450 C=C (Aromatic Ring) Stretch Medium-Strong

850-800 C-H (Aromatic) Out-of-plane Bend Strong

~500 C-I Stretch Weak-Medium

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of solid 4-Iodophenylhydrazine.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of powdered 4-Iodophenylhydrazine onto the

ATR crystal, ensuring complete coverage of the crystal surface.

Pressure Application: Apply consistent pressure to the sample using the instrument's

pressure clamp to ensure good contact between the sample and the crystal.

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise

ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms in the 4-Iodophenylhydrazine molecule.

Data Presentation: ¹H NMR
The ¹H NMR spectrum of 4-Iodophenylhydrazine is predicted to show signals for the aromatic

protons and the hydrazine protons. The chemical shifts are influenced by the electron-donating

hydrazine group and the electron-withdrawing iodo group.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.4-7.6 Doublet 2H Aromatic H (ortho to I)

~6.6-6.8 Doublet 2H
Aromatic H (ortho to

NHNH₂)

~5.5-6.0 Broad Singlet 1H -NH-

~3.5-4.0 Broad Singlet 2H -NH₂

Note: The exact chemical shifts of the N-H protons can vary depending on the solvent and

concentration.

Data Presentation: ¹³C NMR
The ¹³C NMR spectrum will show four signals for the aromatic carbons due to the molecule's

symmetry.

Chemical Shift (δ, ppm) Assignment

~148-152 C (Aromatic, attached to -NHNH₂)

~137-139 C-H (Aromatic, ortho to I)

~115-118 C-H (Aromatic, ortho to -NHNH₂)

~80-85 C (Aromatic, attached to I)
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Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Iodophenylhydrazine.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve 5-10 mg of 4-Iodophenylhydrazine in approximately 0.7 mL

of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or higher, depending on concentration.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals and

determine the chemical shifts and coupling constants.
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Caption: Workflow for the comprehensive spectroscopic analysis of 4-Iodophenylhydrazine.

Logical Relationship of Spectroscopic Data
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Spectroscopic Methods

Derived Information
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Caption: Interrelation of spectroscopic techniques and the structural information derived for 4-
Iodophenylhydrazine.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Iodophenylhydrazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078305#spectroscopic-data-nmr-ir-ms-of-4-
iodophenylhydrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b078305?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

